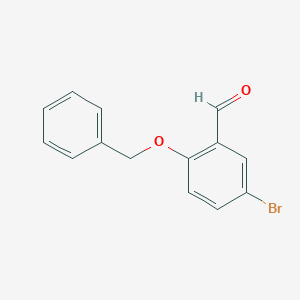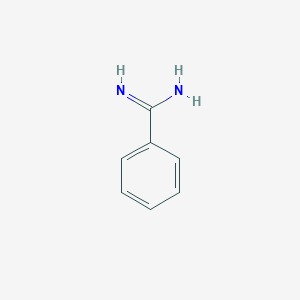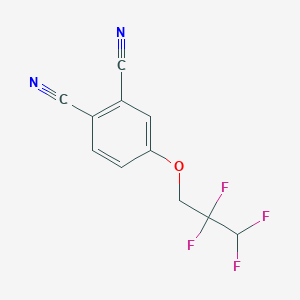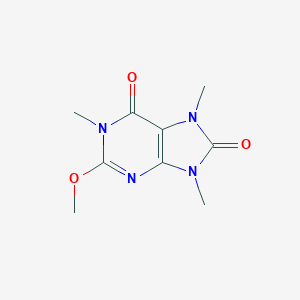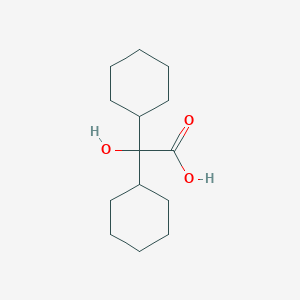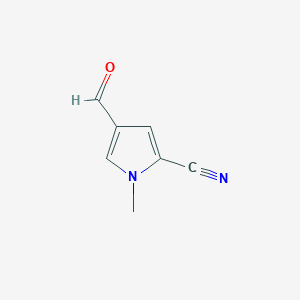
4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile
説明
4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile is a chemical compound with the molecular weight of 134.14 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 4-formyl-1-methyl-1H-pyrrole-2-carbonitrile . The InChI code is 1S/C7H6N2O/c1-9-4-6 (5-10)2-7 (9)3-8/h2,4-5H,1H3 .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 99-102 degrees Celsius .科学的研究の応用
Chemical Properties
“4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile” is a chemical compound with the molecular formula C7H6N2O and a molecular weight of 134.14 . It is a powder at room temperature . The compound has a melting point between 99-102°C .
Synthesis of Pyrrole Derivatives
Pyrrole derivatives are synthesized from “4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile” and have been reported as active antifungal agents . This indicates that this compound can be used as a precursor in the synthesis of antifungal agents.
Building Blocks for Antifungal Agents
The compound and its corresponding products were assessed for their in vitro antifungal effect on six strains of Candida species . This suggests that “4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile” can be used as a building block in the development of antifungal drugs.
Activity Against Mycobacterium Tuberculosis
The compound has exhibited good in vitro activity against Mycobacterium tuberculosis . This suggests potential applications in the development of drugs for the treatment of tuberculosis.
Activity Against Various Species of Candida
The compound has shown good in vitro activity against various species of Candida . This indicates potential applications in the development of antifungal drugs.
Activity Against Viruses
The compound has demonstrated good in vitro activity against viruses . This suggests potential applications in the development of antiviral drugs.
Activity Against Gram-Negative and Gram-Positive Bacteria
The compound has shown good in vitro activity against gram-negative and gram-positive bacteria . This indicates potential applications in the development of antibacterial drugs.
Activity Against Pathogenic Plant Fungi
The compound has exhibited good in vitro activity against pathogenic plant fungi . This suggests potential applications in the development of antifungal agents for plants.
Safety and Hazards
特性
IUPAC Name |
4-formyl-1-methylpyrrole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-9-4-6(5-10)2-7(9)3-8/h2,4-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILGDZPSMMRNIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C#N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201259965 | |
| Record name | 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201259965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
119580-81-3 | |
| Record name | 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119580-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201259965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


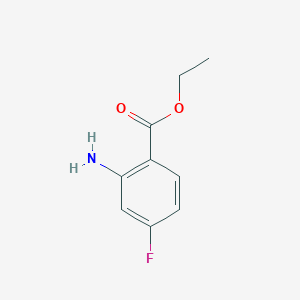
![(4aR,4bS,6aS,6bS,7S,10aR,11aS,11bR)-6b-acetyl-4a,6a,7-trimethyl-4,4b,5,6,7,8,9,10,10a,11,11a,11b,12,13-tetradecahydro-3H-indeno[2,1-a]phenanthren-2-one](/img/structure/B55554.png)

